molecular formula C16H21N3O2 B2753845 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea CAS No. 1396684-58-4

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea

Cat. No.: B2753845
CAS No.: 1396684-58-4
M. Wt: 287.363
InChI Key: KZDIPZXDNMDNFH-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a pyrrolidinone ring, and a dimethylphenyl urea moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a cyclopropyl derivative. The final step involves the formation of the urea linkage through a reaction with an isocyanate derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

  • 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenylurea
  • 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4-dimethylphenyl)urea
  • 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methylphenyl)urea

Comparison: Compared to these similar compounds, 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea may exhibit unique biological activities due to the specific positioning of the dimethyl groups on the phenyl ring. This structural variation can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure allows for diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry. Further research is essential to fully understand its mechanism of action and to explore its potential in various applications.

Properties

IUPAC Name

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10-5-11(2)7-12(6-10)17-16(21)18-13-8-15(20)19(9-13)14-3-4-14/h5-7,13-14H,3-4,8-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDIPZXDNMDNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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